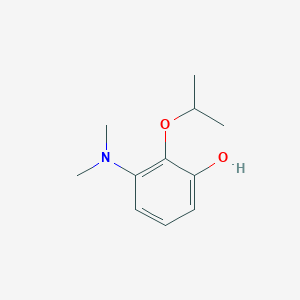

3-(Dimethylamino)-2-isopropoxyphenol

Descripción

3-(Dimethylamino)-2-isopropoxyphenol is an aromatic compound featuring a phenol core substituted with a dimethylamino group at position 3 and an isopropoxy group at position 2.

Propiedades

Fórmula molecular |

C11H17NO2 |

|---|---|

Peso molecular |

195.26 g/mol |

Nombre IUPAC |

3-(dimethylamino)-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C11H17NO2/c1-8(2)14-11-9(12(3)4)6-5-7-10(11)13/h5-8,13H,1-4H3 |

Clave InChI |

GTYDPBSQQCUXEV-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OC1=C(C=CC=C1O)N(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with a suitable alkylating agent, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of 3-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.

Aplicaciones Científicas De Investigación

3-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 3-(DIMETHYLAMINO)-2-(PROPAN-2-YLOXY)PHENOL exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The phenol group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s functional groups and substitution patterns align with several pharmacologically relevant molecules documented in the evidence. Key comparisons are outlined below:

Core Structure and Substituent Positioning

- 3-(Dimethylamino)-2-isopropoxyphenol: Core: Phenol ring. Substituents: Tertiary dimethylamino (position 3) and bulky isopropoxy (position 2). Key Properties: The ortho-substituted isopropoxy group may sterically hinder interactions, while the para-oriented dimethylamino group enhances solubility via basicity.

- Droloxifene : Core: Stilbene derivative with a para-substituted dimethylaminoethoxy group. Substituents: Dimethylaminoethoxy (position 4) and hydroxyl (position 3). Key Properties: The ethoxy linker in Droloxifene extends the molecule’s reach for receptor binding, contrasting with the shorter dimethylamino group in the target compound.

- 2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one : Core: Cyclohexanone ring. Substituents: Secondary isopropylamino (position 2) and methoxy (position 3). Key Properties: The cyclohexanone core introduces conformational rigidity, differing from the planar phenol in the target compound.

Functional Group Analysis

Key Observations :

- Amino Groups: Tertiary amines (e.g., dimethylamino) enhance solubility and metabolic stability compared to secondary amines (e.g., isopropylamino in ).

- Alkoxy Groups : Bulkier substituents like isopropoxy may reduce membrane permeability but improve target specificity versus smaller methoxy or ethoxy groups.

- Core Flexibility: Benzene and stilbene cores (target and Droloxifene) favor planar interactions, while cyclohexanone () enables 3D binding.

Physicochemical and Pharmacological Implications

- Solubility: The phenolic hydroxyl and dimethylamino groups in the target compound likely confer higher water solubility than the cyclohexanone derivative , which lacks polar substituents.

- Receptor Binding: Droloxifene’s stilbene structure and ethoxy linker optimize estrogen receptor interactions , whereas the target’s phenol core may favor antioxidant or kinase-inhibitory roles.

- Metabolism : Ortho-substituted isopropoxy groups are prone to oxidative metabolism, similar to methoxy groups in , but with slower kinetics due to steric effects.

Research Findings from Evidence

Impurity Profiling and Analytical Methods

- highlights stringent controls for structurally related impurities (e.g., methylamino-thiophene derivatives) in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.